2-Methyl-4-phenylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFFHJJRTWGOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989395 | |
| Record name | 2-Methyl-4-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-14-4 | |
| Record name | NSC56584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 4 Phenylpyrrolidine and Its Derivatives
Classical and Contemporary Approaches to Pyrrolidine (B122466) Ring Formation
The formation of the pyrrolidine ring can be achieved through a variety of classical and modern synthetic methods. These approaches often focus on creating the five-membered ring with high efficiency and stereocontrol.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring, where a linear precursor containing both the nitrogen atom and a reactive terminus is induced to cyclize.
Reductive cyclization offers a direct route to pyrrolidines from acyclic precursors. One notable example is the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, which are positive allosteric modulators of the sigma-1 receptor. This synthesis begins with an asymmetric Michael addition of 2-nitroprop-1-enylbenzene (B1658986) to diethyl malonate. The resulting diastereomers of methyl 4-nitro-3-phenylpentanoate are then separated chromatographically. Reductive cyclization of these nitro compounds leads to the formation of the corresponding 5-methyl-4-phenylpyrrolidin-2-one (B3142619) enantiomers. researchgate.netresearchgate.netcaldic.com
Another approach involves the double reduction of cyclic sulfonamide precursors. This method has been successfully applied to synthesize (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. The synthesis starts with a stereoselective intramolecular Heck reaction of a chiral pool-derived 2,5-dihydropyrrole to form a cyclic aryl sulfonamide. Subsequent reduction of both the sulfonamide and the aromatic ring provides the target pyrrolidines. nih.gov
A stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines utilizes an asymmetric Michael addition followed by a hydrogenative cyclization. The initial organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins yields Michael adducts with high diastereoselectivity and enantioselectivity. Catalytic hydrogenation of these adducts then produces 2-trifluoromethylated pyrrolidines with three contiguous stereocenters. acs.org
| Starting Materials | Key Reactions | Product | Reference |
| 2-Nitroprop-1-enylbenzene, Diethyl malonate | Asymmetric Michael addition, Reductive cyclization | 2-(5-Methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers | researchgate.netresearchgate.netcaldic.com |
| Chiral pool-derived 2,5-dihydropyrrole | Intramolecular Heck reaction, Double reduction of cyclic sulfonamide | (4S-Phenylpyrrolidin-2R-yl)methanol, 2S-Methyl-4S-phenylpyrrolidine | nih.gov |
| 1,1,1-Trifluoromethylketones, Nitroolefins | Asymmetric Michael addition, Hydrogenative cyclization | Trisubstituted 2-trifluoromethyl pyrrolidines | acs.org |
The intramolecular Heck reaction is a versatile and powerful tool for constructing cyclic and polycyclic systems, including the pyrrolidine scaffold. chim.it This palladium-catalyzed reaction involves the intramolecular coupling of a vinyl or aryl halide with an alkene. beilstein-journals.org
One application of this methodology is in the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. This multi-step process begins with a three-component [3+2] cycloaddition to form the initial pyrrolidine ring. Subsequent N-allylation followed by an intramolecular Heck reaction leads to the final fused heterocyclic system. beilstein-journals.orgnih.govresearchgate.net The efficiency of the Heck reaction can be influenced by the choice of palladium catalyst, ligands, and additives. For instance, using Pd(OAc)₂ with PPh₃ as a ligand and NaOAc as an additive has been shown to improve yields. nih.gov
The intramolecular Mizoroki-Heck reaction has also been employed in the synthesis of functionalized pyrrolo[1,2-b]isoquinolines from N-(o-iodobenzyl)pyrrolidine derivatives. The stereochemical outcome of this reaction can be controlled by the choice of protecting groups, leading to either β'-alkoxy group elimination or β'-hydride elimination. chim.it Furthermore, dearomative intramolecular Heck reactions of C2-tethered pyrroles have been developed to synthesize 3,2'-spiropyrrolidine-2-oxindole derivatives. sioc-journal.cn
| Precursor | Catalyst/Reagents | Product | Reference |
| [3+2] cycloaddition intermediate | Pd(OAc)₂, PPh₃, NaOAc | Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines | beilstein-journals.orgnih.govresearchgate.net |
| N-(o-iodobenzyl)pyrrolidine derivatives | Palladium catalyst | Functionalized pyrrolo[1,2-b]isoquinolines | chim.it |
| C2-tethered pyrroles | Pd(dba)₂, PPh₃ | 3,2'-Spiropyrrolidine-2-oxindole derivatives | sioc-journal.cn |
The cyclization of N-functionalized amino acid derivatives provides a reliable route to various pyrrolidine structures. For instance, novel methods for the synthesis of (R)-Phenotropil, or 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, have been developed from amino acid precursors. researchgate.net One such method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with a haloacetamide, followed by cyclization of the intermediate. researchgate.net
Another strategy involves the direct amination of linear amino acid derivatives. This can be achieved through silver-catalyzed C-N bond formation, which preferentially occurs at primary C(sp³)-H bonds, leading to the synthesis of substituted proline and tetrahydroquinolyl carboxylic acid derivatives. researchgate.net Furthermore, a diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported, which can be converted to novel β-amino acids. This method utilizes a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov
The synthesis of functionalized pyrrolidines has also been achieved through an N-bromosuccinimide-induced aziridine (B145994) ring expansion cascade. This reaction proceeds with excellent diastereoselectivity, affording pyrrolidines with three stereocenters. scispace.comrsc.org
| Precursor Type | Key Reaction | Product Type | Reference |
| n-Butyl (3R)-4-amino-3-phenylbutyrate | Alkylation and cyclization | 2-[(4R)-2-Oxo-4-phenylpyrrolidin-1-yl]acetamide | researchgate.netresearchgate.net |
| Linear amino acid derivatives | Silver-catalyzed C-H amination | Substituted prolines | researchgate.net |
| Amino acids, aldehydes, and allylating agents | Three-component cyclization/allylation, Claisen rearrangement | Pyrrolidine-2,3-diones, β-amino acids | nih.gov |
| Cinnamylaziridine | N-Bromosuccinimide-induced ring expansion | Functionalized pyrrolidines | scispace.comrsc.org |
Cycloaddition Reactions in Pyrrolidine Synthesis
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are highly efficient methods for constructing five-membered heterocyclic rings like pyrrolidine, often with a high degree of stereocontrol. nih.gov
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and widely used strategy for the synthesis of substituted pyrrolidines. nih.govrsc.orgresearchgate.net This reaction allows for the creation of multiple stereocenters in a single step with high regio- and stereoselectivity. nih.gov Azomethine ylides, which are transient species, are typically generated in situ. mdpi.com
The versatility of this reaction is highlighted by its application in the synthesis of a wide range of pyrrolidine derivatives, including spirooxindoles, which exhibit significant biological activities. researchgate.net The use of chiral metal-ligand complexes as catalysts has enabled the development of highly enantioselective versions of this cycloaddition. nih.gov
While α-iminoesters are common precursors for azomethine ylides, research has expanded to include alternative precursors to access pyrrolidines with novel substitution patterns. rsc.org The reaction can be performed with various dipolarophiles, and even carbonyl compounds can act as dipolarophiles, leading to oxazolidine (B1195125) derivatives. mdpi.com
| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Isatin (B1672199) and sarcosine | 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile | Not specified | Dispirooxindole-pyrrolidine derivatives | researchgate.net |
| Isatin/N-substituted isatin and secondary amino acids | α,β-Unsaturated lactone | Not specified | Pyrrolidinyl-spirooxindoles fused to sugar lactone | researchgate.net |
| α-Iminoesters | Alkenes | Chiral metal complexes | Enantiomerically enriched pyrrolidines | nih.govrsc.org |
| L-proline alkyl esters and aromatic aldehydes | Second molecule of aldehyde | Not specified | Bicyclic oxazolidines | mdpi.com |
Reduction-Based Synthetic Routes
Reduction reactions are a cornerstone of organic synthesis, and several strategies employing this approach have been developed for the synthesis of 2-Methyl-4-phenylpyrrolidine.
A notable and efficient method for the synthesis of this compound involves the double reduction of a cyclic sulfonamide precursor. nih.govacs.org This strategy utilizes a chiral pool-derived 2,5-dihydropyrrole which undergoes a stereoselective intramolecular Heck reaction to form a cyclic sulfonamide. nih.govacs.org The aryl sulfonyl group in this intermediate serves a dual purpose: it acts as a protecting group for the nitrogen atom and as a source for the phenyl group at the C4 position. nih.govacs.org
The key step in this synthesis is the double reduction of the cyclic sulfonamide. nih.govacs.org This transformation effectively cleaves both the N-S and C-S bonds of the sulfonamide ring, leading to the formation of the desired pyrrolidine. acs.org The use of strong reducing agents, such as those employed in the Benkeser reduction, can also reduce the aromaticity of the aryl substituent. nih.govacs.org This method provides a concise route to enantiopure 4-aryl-2-substituted pyrrolidines, including 2S-methyl-4S-phenylpyrrolidine. nih.govacs.org A study on the Mg-MeOH reduction of benzo-fused cyclic sulfonamides showed that pyrrolidine-containing sulfonamides undergo effective reduction, unless a methoxy (B1213986) group is present at the para-position of the aromatic ring relative to the sulfonyl group. nih.gov
| Precursor | Key Reaction | Product | Reference |
| Chiral pool-derived 2,5-dihydropyrrole | Stereoselective intramolecular Heck reaction, followed by double reduction of the cyclic sulfonamide | 2S-Methyl-4S-phenylpyrrolidine | nih.govacs.org |
| Benzo-fused cyclic sulfonamides | Mg-MeOH Reduction | 3- and 2-Aryl Pyrrolidines | nih.gov |
Diastereoselective reduction of cyclic precursors is another powerful strategy for controlling the stereochemistry of the resulting pyrrolidine ring. The reduction of a cyclic β-enamino ester intermediate, for example, can lead to the formation of multisubstituted pyrrolidines with a high degree of diastereoselectivity. analis.com.my
In one approach, a chiral multi-substituted pyrrolidine containing a β-amino ester moiety was synthesized from 4-carbethoxy-3-hydroxy-2-oxo-5-phenyl-3-pyrroline. analis.com.my The key intermediate, an endocyclic β-enamino ester, was prepared and subsequently reduced using sodium cyanoborohydride in an acid-catalyzed reaction to yield the target pyrrolidine with moderate diastereoselectivity. analis.com.my The study also explored other reducing agents like sodium triacetoxyborohydride (B8407120) and catalytic hydrogenation to compare the selectivity. analis.com.my
The diastereoselectivity of these reductions is often influenced by the directing effect of existing stereocenters or functional groups within the molecule. For instance, the reduction of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines with NaBH4/AcOH showed that the diastereoselectivity is dependent on the substituent at the C-5 position. psu.edu The proposed mechanism involves the coordination of the borohydride (B1222165) with both carbonyl functionalities, with the hydride being delivered from the less hindered face. psu.edu
| Precursor | Reducing Agent | Product | Key Finding | Reference |
| Endocyclic β-enamino ester | Sodium cyanoborohydride | Chiral multi-substituted pyrrolidine | Moderate diastereoselectivity achieved in the reduction step. | analis.com.my |
| 2,3-Dioxo-4-carboxy-5-substituted pyrrolidines | NaBH4/AcOH | Hydroxy ester product | Diastereoselectivity is influenced by the C-5 substituent. | psu.edu |
Multi-Component Reactions (MCRs) and Tandem Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Tandem processes, involving a sequence of intramolecular reactions, also provide elegant pathways to pyrrolidine derivatives.
Asymmetric Michael addition followed by a cyclization step is a well-established strategy for the enantioselective synthesis of cyclic compounds. In the context of pyrrolidine synthesis, this approach can be used to construct the ring system with high stereocontrol.
For example, the reaction of 2-(2-nitrovinyl)phenols with Michael donors, catalyzed by bifunctional amino-squaramides, leads to chiral benzopyran derivatives through a Michael addition–cyclization sequence. researchgate.net While this specific example yields benzopyrans, the underlying principle of an asymmetric Michael addition triggering a cyclization can be adapted for the synthesis of pyrrolidines. By choosing appropriate starting materials, such as a Michael acceptor containing a latent amine functionality and a suitable enolate precursor, a similar catalytic asymmetric sequence could lead to highly substituted chiral pyrrolidines.
A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been developed for the synthesis of α-cyano-substituted pyrrolidines. nih.govnih.gov This one-pot reaction starts from a primary amine-tethered alkyne and proceeds with good yield and regioselectivity. nih.govnih.gov The process avoids the need for protection and deprotection steps, making it a highly efficient method. nih.govnih.gov
The reaction involves the initial copper-catalyzed intramolecular amination of the alkyne, followed by the addition of a cyanide source and an alkylating agent to furnish the functionalized pyrrolidine. nih.gov This tandem strategy has also been extended to include other transformations, such as amination/oxidation sequences to produce functionalized pyrroles. nih.govnih.gov This methodology provides a versatile route to structurally diverse N-heterocycles. nih.gov
| Reaction Type | Starting Materials | Catalyst | Product | Reference |
| Three-component tandem sequence | Primary amine-tethered alkyne, trimethylsilyl (B98337) cyanide | Copper(I) bromide | α-CN pyrrolidine | nih.govnih.gov |
| Tandem amination/oxidation | Secondary amine-tethered alkyne | Silver salt | Functionalized pyrrole | nih.govnih.gov |
Asymmetric and Stereoselective Synthesis of this compound and its Stereoisomers
The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the development of methods to synthesize enantiomerically pure or enriched this compound stereoisomers is of paramount importance. These methods leverage different principles to control the formation of new stereocenters.
Chiral Pool-Derived Methodologies
The chiral pool comprises readily available, enantiomerically pure natural products that can be used as starting materials in a synthesis. wikipedia.orgmdpi.com This approach is attractive because it can be cost-effective and allows for the transfer of existing chirality into the target molecule. mdpi.com Amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.org For instance, L-malic acid, a cheap chiral pool material, has been utilized in the efficient asymmetric synthesis of related chiral building blocks. researchgate.net Similarly, the synthesis of a chiral diamine ligand, 2-methylaminomethyl-1-methyl-5-phenylpyrrolidine, was achieved starting from commercially available methyl Boc-L-pyroglutamate, which is derived from an amino acid. rsc.org This strategy often involves a series of chemical transformations that preserve the initial stereochemistry while constructing the desired pyrrolidine ring system. wikipedia.org
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is a powerful tool for asymmetric synthesis. wikipedia.org For example, the use of Evans' oxazolidinone auxiliaries is a well-established method for controlling the stereochemistry of alkylation reactions. wikipedia.org In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to a precursor molecule to guide a cyclization or an addition reaction, thereby favoring the formation of one diastereomer over the other. The diastereomers can then be separated, and the auxiliary cleaved to yield the enantiomerically enriched target compound. york.ac.uk Pseudoephedrine is another example of a chiral auxiliary that can be used to direct the alkylation of enolates with high diastereoselectivity. wikipedia.org
Organocatalytic and Transition Metal-Catalyzed Asymmetric Approaches
In recent years, organocatalysis and transition metal catalysis have emerged as powerful and versatile tools for asymmetric synthesis. These methods often offer high levels of enantioselectivity and can be more efficient than chiral pool or auxiliary-based approaches.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of pyrrolidines, organocatalytic methods such as asymmetric Michael additions have been employed. For instance, the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers was achieved using an asymmetric Michael addition of 2-nitroprop-1-enylbenzene to diethyl malonate, a reaction that sets the stereochemistry at the C-4 position of the pyrrolidinone ring. researchgate.netresearchgate.net
Transition metal catalysis employs complexes of metals like rhodium, iridium, and copper to facilitate a wide range of asymmetric reactions. acs.orgmdpi.comwilliams.edu These catalysts can be highly effective in creating chiral centers with excellent control. For example, rhodium-catalyzed asymmetric conjugate addition has been used to establish stereogenic centers in precursors to substituted pyrrolidines. researchgate.net Copper-catalyzed intramolecular hydroamination reactions have also been developed as a practical route to α-arylpyrrolidines with high enantiomeric purity. nih.gov A notable example is the use of a copper(II) complex with a chiral diamine ligand for Henry reactions, which showed excellent enantioselectivity in the synthesis of precursors to substituted pyrrolidines. rsc.org
| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |
| [Rh(cod)2]BF4 / Cy-MOP-type ligands | Intramolecular Hydroamination | Unactivated alkenes | Up to 91% | acs.org |
| [Ir(coe)2Cl]2 / DTBM–Segphos | Asymmetric Hydroamination | Bicyclic alkenes | Up to 99% | acs.org |
| Cu(OAc)2 / Chiral Bisphosphine Ligands | Intramolecular Hydroamination | Pharmaceutically relevant heteroarenes | High | nih.gov |
| CuBr2 / Chiral Diamine Ligand | Henry Reaction | Aromatic, heteroaromatic, vinylic, and aliphatic aldehydes | 98.5–99.6% | rsc.org |
Chromatographic and Crystallization-Based Diastereomeric and Enantiomeric Separation Techniques
When a synthesis produces a mixture of stereoisomers (diastereomers or enantiomers), separation techniques are required to isolate the desired pure isomer.
Chromatographic separation is a powerful technique for separating stereoisomers. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are commonly used for the direct separation of enantiomers. researchgate.netcore.ac.uk For example, polysaccharide-based CSPs have shown high chiral recognition ability for 4-phenyl-substituted piracetam (B1677957) derivatives. researchgate.net Indirect methods involve derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov
Crystallization-based separation exploits the different physical properties of diastereomers, such as solubility. libretexts.org By reacting a racemic mixture with a chiral resolving agent, a pair of diastereomeric salts is formed. libretexts.org These salts can often be separated by fractional crystallization due to their different solubilities. libretexts.orgucl.ac.uk After separation, the resolving agent is removed to yield the pure enantiomers. This classical resolution method remains a robust and widely used technique. core.ac.uk In some cases, diastereomeric mixtures can also be separated by melt crystallization. medprecis.com
Advanced Synthetic Techniques and Optimization of Reaction Conditions
To improve the efficiency, sustainability, and speed of chemical syntheses, researchers are continuously developing advanced techniques and optimizing reaction conditions.
Phase Transfer Catalysis in Pyrrolidine Ring Construction
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally conscious method for organic synthesis. fzgxjckxxb.comresearchgate.net It facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase, by using a phase transfer catalyst to transport one reactant across the phase boundary. crdeepjournal.orgslideshare.netijirset.com This technique is particularly advantageous in "green chemistry" as it can reduce the need for organic solvents by enabling the use of water. fzgxjckxxb.comijirset.com Common phase transfer catalysts include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers. slideshare.netijirset.com
In the context of pyrrolidine synthesis, PTC is frequently employed for alkylation and cycloaddition reactions. researchgate.netacs.org For instance, the alkylation of glycine (B1666218) derivatives under phase-transfer conditions is a common strategy for constructing the pyrrolidine ring. researchgate.net Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve asymmetric synthesis, yielding enantiomerically enriched pyrrolidine derivatives. researchgate.netacs.org The catalyst's structure, such as the presence of a urea (B33335) moiety, can be crucial for achieving high enantioselectivity. researchgate.net
The construction of the pyrrolidine ring can be achieved through various bond formations from acyclic precursors. researchgate.net One of the powerful methods for synthesizing five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com PTC conditions are often favored for these reactions to proceed efficiently. researchgate.net
Several types of phase transfer catalysts have been developed and utilized in organic synthesis, each with specific applications.
Types of Phase Transfer Catalysts
| Catalyst Type | Examples | Applications in Synthesis |
|---|---|---|
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride | Widely used for various organic reactions, including alkylations and nucleophilic substitutions. ijirset.com |
| Phosphonium Salts | Hexadecyltributylphosphonium bromide | Tolerate higher temperatures but can be unstable towards bases. ijirset.com |
| Cinchona Alkaloid Derivatives | Quaternized cinchona alkaloids | Employed in asymmetric synthesis to induce chirality. acs.org |
| Crown Ethers | 18-crown-6 | Effective for solid-liquid phase transfer catalysis. crdeepjournal.org |
Control of Chemo- and Regioselectivity in Functionalization Steps
The functionalization of the pyrrolidine ring often presents challenges in controlling chemo- and regioselectivity, which refers to the selective reaction of one functional group over others and at a specific position, respectively. slideshare.net Achieving such control is crucial for the synthesis of complex and specifically substituted pyrrolidine derivatives.
Regioselectivity in Pyrrolidine Functionalization
The direct α-arylation of pyrrolidine can be achieved in a one-pot method, yielding α-aryl-substituted pyrrolidines, which are common motifs in natural alkaloids. nih.gov The regioselectivity of such reactions can be influenced by various factors, including the catalyst and the reaction conditions. For example, in the methylation of a 3-phenylpyrrolidine (B1306270) derivative, the reaction proceeded regioselectively at the methylene (B1212753) site distal from the phenyl group, resulting in the 5-methylated product. nih.gov This selectivity was attributed to the catalyst's control over the C-H cleavage step. nih.gov
In another instance, the hydroalkylation of 3-pyrrolines can be tuned to achieve either C2- or C3-alkylation by selecting the appropriate catalyst system. A cobalt catalyst favors the formation of C2-alkylated pyrrolidines, while a nickel catalyst directs the reaction to the C3 position. organic-chemistry.org
Chemoselectivity in Pyrrolidine Functionalization
Chemoselectivity is critical when multiple reactive sites are present in a molecule. In the synthesis of spiro[pyrrolidine-2,3′-oxindoles] via a [3+2] cycloaddition reaction, the reaction proceeds in a chemo- and regioselective manner. mdpi.com The reaction of an azomethine ylide with a dipolarophile like trans-β-nitrostyrene is a key step where the cyclic nature of the ylide provides a rigid framework, leading to a preferred diastereofacial approach and thus controlling the stereochemistry of the product. mdpi.com
Furthermore, enzymatic methods have been developed for the highly selective functionalization of pyrrolidines. Engineered enzymes, such as variants of cytochrome P450, can catalyze enantioselective α-C-H functionalization of N-substituted pyrrolidines with high precision. rochester.edu These biocatalytic approaches offer excellent control over both chemo- and enantioselectivity and can be applied to the late-stage functionalization of complex molecules. rochester.eduresearchgate.net
Factors Influencing Selectivity in Pyrrolidine Functionalization
| Factor | Influence on Selectivity | Example |
|---|---|---|
| Catalyst | Directs the reaction to a specific site. | A manganese catalyst can direct hydroxylation to strong methylene C-H bonds while tolerating other functional groups. nih.gov |
| Reaction Conditions | Temperature, solvent, and base can affect the outcome. | The yield of α-arylation of pyrrolidine can be significantly increased by adjusting the reaction temperature and the amount of base. nih.gov |
| Substrate Structure | Steric and electronic properties of the substrate guide the reaction. | In N-methylpyrrolidin-2-one, arylation occurs regioselectively at the N-CH₂ position. thieme-connect.com |
| Protecting Groups | Can be used to block certain reactive sites. | - |
Functionalization and Derivatization Strategies for 2 Methyl 4 Phenylpyrrolidine
Chemical Transformations of the Pyrrolidine (B122466) Ring
The pyrrolidine ring of 2-methyl-4-phenylpyrrolidine provides several avenues for chemical modification, including reactions at the nitrogen and carbon centers. These transformations allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Alkylation and Arylation Reactions on Pyrrolidine Nitrogen and Carbon Centers
Alkylation and arylation reactions are fundamental transformations for modifying the pyrrolidine scaffold. N-alkylation of pyrrolidines can be achieved using various alkylating agents. For instance, the reaction with alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF is a common method for introducing alkyl substituents onto the pyrrolidine nitrogen researchgate.net. In some cases, an in situ Finkelstein reaction, using sodium iodide in acetonitrile, can be employed to enhance the reactivity of the alkylating agent researchgate.net. For less reactive systems, irreversible deprotonation with a strong base like sodium hydride or butyllithium (B86547) in an anhydrous solvent such as THF may be necessary to facilitate the reaction researchgate.net.
C-alkylation of the pyrrolidine ring is a more challenging transformation. However, related heterocyclic systems like 2-methylimidazole (B133640) have been shown to undergo C-alkylation, which typically requires a significant excess of a strong base to deprotonate a carbon atom, often leading to a mixture of products researchgate.net.
Functionalization at the Pyrrolidine Nitrogen (N-1)
The nitrogen atom of the pyrrolidine ring is a primary site for functionalization due to its nucleophilic nature. Besides alkylation, the nitrogen can be readily acylated or sulfonylated. N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Similarly, N-sulfonylation can be achieved by reacting the pyrrolidine with a sulfonyl chloride, often in the presence of a base, to yield the corresponding sulfonamide derivative nih.govmdpi.com. These reactions are crucial for introducing amide and sulfonamide functionalities, which are prevalent in many biologically active molecules.
Electrophilic and Nucleophilic Substitutions on the Phenyl Moiety
The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the phenyl ring is directed by the existing alkyl substituent (the pyrrolidine ring). Alkyl groups are generally ortho- and para-directing and activating. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield primarily ortho- and para-substituted products libretexts.org. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid google.comgoogle.com. Friedel-Crafts acylation, which introduces an acyl group, is typically performed with an acyl chloride and a Lewis acid catalyst like aluminum chloride, with the substitution favoring the para position to minimize steric hindrance libretexts.orgwikipedia.orgresearchgate.netnih.gov.
Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound itself is generally not feasible unless the ring is activated by strongly electron-withdrawing groups, such as a nitro group. In such activated systems, a nucleophile can displace a leaving group (like a halide) from the aromatic ring nih.govresearchgate.netresearchgate.netmdpi.comchemrxiv.org. For instance, pyrrolidine has been used as a nucleophile in SNAr reactions with activated thiophene (B33073) derivatives nih.govresearchgate.net.
Introduction of Diverse Substituents (e.g., Carboxylic Acid, Carbamoyl (B1232498), Aminoalkyl, Mercapto, Morpholinomethyl Groups)
A variety of functional groups can be introduced onto the this compound scaffold to modulate its properties.
Carboxylic Acid: A carboxylic acid group can be introduced, for example, by hydrolysis of a nitrile or oxidation of a primary alcohol. While direct methods on the parent compound are not readily found, the synthesis of pyrrolidine-2-carboxylic acid derivatives is well-established and can serve as a template for such modifications researchgate.netgoogle.com.
Carbamoyl: The carbamoyl (carboxamide) group is a key functional group in many pharmaceuticals. Pyrrolidine-2-carboxamide derivatives can be synthesized from the corresponding carboxylic acid (L-proline) by first converting it to the acid chloride, followed by reaction with a suitable amine rroij.comgoogle.com. This methodology can be adapted to introduce a carbamoyl group at various positions on the this compound structure.
Aminoalkyl: Aminoalkyl groups can be introduced via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine, such as morpholine (B109124) researchgate.netnih.govnih.govoarjbp.com. This method is particularly useful for introducing moieties like a morpholinomethyl group.
Mercapto and Thioether: A mercapto (thiol) group can be introduced through various synthetic routes. Thioethers can be synthesized by the reaction of a thiol with an alkyl halide or through more advanced methods like the reaction of alcohols with isothiouronium salts researchgate.netsemanticscholar.orgnih.govmasterorganicchemistry.com. For instance, a thioether can be formed by reacting a suitable precursor with sodium methyl mercaptide google.com.
Below is a table summarizing representative functionalization reactions applicable to the this compound scaffold.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, K2CO3, DMF | Alkyl |
| N-Acylation | Acyl chloride, Base | Acyl |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonyl |
| Nitration | HNO3, H2SO4 | Nitro |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl |
| Carboxamide Synthesis | Carboxylic acid -> Acid chloride -> Amine | Carbamoyl |
| Mannich Reaction | Formaldehyde, Secondary amine (e.g., Morpholine) | Aminoalkyl (e.g., Morpholinomethyl) |
| Thioether Synthesis | Thiol, Alkyl halide | Thioether |
Synthesis of Complex Molecular Scaffolds Incorporating this compound
The this compound moiety can be incorporated into more complex molecular frameworks, such as fused and polycyclic systems, to generate novel chemical entities with potentially enhanced biological activities or unique material properties.
Incorporation into Fused and Polycyclic Systems
The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, or Diels-Alder reactions airo.co.inresearchgate.net. The functional groups present on the this compound derivative can be strategically chosen to participate in these ring-forming reactions. For instance, a pyrrolidine-fused system can be constructed through intramolecular reactions where functional groups on both the pyrrolidine ring and a substituent react to form a new ring nih.govnih.govresearchgate.net. An intramolecular Friedel-Crafts reaction, for example, can be used to form a new ring fused to the phenyl group, provided a suitable electrophilic side chain is present masterorganicchemistry.com. The synthesis of such complex systems allows for the exploration of novel three-dimensional chemical space.
Design of Pyrrolidine-Based Chemical Probes for Research Applications
The design of chemical probes is a critical area of chemical biology, enabling the study of biological systems with high precision. These probes are molecules designed to interact with a specific biological target and report on its presence, activity, or localization through a signaling moiety, such as a fluorescent dye or an affinity tag. While the direct application of this compound as a chemical probe is not extensively documented in publicly available scientific literature, the pyrrolidine scaffold is a common motif in the design of such research tools.
In principle, the this compound structure could be elaborated into a chemical probe through several functionalization strategies. The secondary amine of the pyrrolidine ring is a primary site for modification, allowing for the attachment of various reporter groups. For instance, a fluorescent dye could be appended via an amide bond formation, creating a fluorescent probe to visualize the localization of a target protein within a cell. Alternatively, an affinity tag like biotin (B1667282) could be introduced, enabling the isolation and identification of binding partners through techniques such as pull-down assays.
Furthermore, the phenyl group offers another avenue for modification. Functional groups can be introduced onto the aromatic ring, which can then be used to attach photoreactive groups for photoaffinity labeling experiments, or other functionalities that can modulate the probe's properties, such as its solubility or cell permeability. The stereochemistry of the pyrrolidine ring, with its methyl and phenyl substituents, can also be exploited to achieve specific and high-affinity interactions with biological targets.
Development of Pyrrolidine-Derived Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The pyrrolidine scaffold, particularly when substituted with stereodirecting groups, has proven to be a privileged structure in the design of effective ligands for a variety of metal-catalyzed and organocatalytic reactions. The this compound framework, with its defined stereochemistry, offers a robust platform for the creation of new and efficient chiral ligands.
The strategic placement of the methyl and phenyl groups on the pyrrolidine ring creates a specific chiral environment that can influence the stereochemical outcome of a catalytic reaction. The nitrogen atom of the pyrrolidine ring serves as a key coordination site for metal centers, while the substituents at the 2 and 4 positions can be further functionalized to introduce other coordinating groups, such as phosphines, ethers, or thiols, leading to the formation of bidentate or multidentate ligands.
A straightforward and flexible method for the preparation of ligands based on the pyrrolidine scaffold has been developed, which involves a diastereoselective allylation of phenylglycinol-derived imines, followed by a cyclization promoted by a hydrozirconation/halogenation sequence. This approach allows for the synthesis of a variety of pyrrolidine-based ligands. When these ligands were applied in asymmetric allylic alkylation reactions, they achieved enantioselectivities of up to 84% ee.
The versatility of the pyrrolidine scaffold allows for the incorporation of a range of functionalities. For instance, arylic, pyridinic, or ferrocenic units can be introduced at the 2-position of the pyrrolidine ring, and subsequent functionalization can provide N,S- and N,P-ligands. This modularity is crucial for tuning the electronic and steric properties of the ligand to optimize its performance in a specific catalytic transformation.
The following table provides an overview of the performance of selected pyrrolidine-based ligands in asymmetric catalysis, highlighting the potential of this structural motif.
| Ligand/Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Pyrrolidine-based N,P-Ligand | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) and dimethyl malonate | Up to 84% | nih.gov |
It is important to note that the effectiveness of a pyrrolidine-derived ligand is highly dependent on the specific reaction conditions, the nature of the metal catalyst, and the substrates involved. The continuous development of new synthetic methodologies and a deeper understanding of reaction mechanisms are driving the design of increasingly sophisticated and efficient pyrrolidine-based ligands for asymmetric catalysis.
Spectroscopic and Computational Characterization of 2 Methyl 4 Phenylpyrrolidine and Its Analogues
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are the cornerstone for identifying the structure of chemical compounds. By probing how molecules interact with electromagnetic radiation, chemists can deduce connectivity, identify functional groups, and determine molecular mass with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the carbon-hydrogen framework of a molecule.
For 2-Methyl-4-phenylpyrrolidine, ¹H NMR spectroscopy would provide information on the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the methyl protons, the protons on the pyrrolidine (B122466) ring, the N-H proton, and the aromatic protons of the phenyl group. The chemical shifts (δ) and coupling constants (J) would be crucial in distinguishing between the cis and trans diastereomers.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of unique carbon environments. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eleven distinct signals, corresponding to the eleven carbon atoms in the molecule (one methyl, four pyrrolidine, and six phenyl carbons). The chemical shifts would indicate the nature of each carbon (aliphatic vs. aromatic).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH | 3.0 - 3.5 | 55 - 65 |
| C2-CH₃ | 1.1 - 1.4 | 18 - 25 |
| C3-CH₂ | 1.8 - 2.5 | 35 - 45 |
| C4-CH | 3.2 - 3.8 | 40 - 50 |
| C5-CH₂ | 2.9 - 3.6 | 45 - 55 |
| Phenyl (ortho) | 7.2 - 7.4 | 126 - 128 |
| Phenyl (meta) | 7.3 - 7.5 | 128 - 130 |
| Phenyl (para) | 7.1 - 7.3 | 125 - 127 |
| Phenyl (ipso) | - | 140 - 148 |
| N-H | 1.5 - 3.0 (broad) | - |
Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorptions. A notable feature would be the N-H stretching vibration, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretches from the aliphatic pyrrolidine ring and the aromatic phenyl ring would appear just below and above 3000 cm⁻¹, respectively. The spectrum would also show C-H bending, C-N stretching, and C=C aromatic stretching vibrations in the fingerprint region (below 1600 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The phenyl group in this compound contains a π-electron system, which is the primary chromophore. The UV-Vis spectrum would be expected to show characteristic absorptions around 250-270 nm, corresponding to the π → π* transitions of the benzene (B151609) ring.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 2850 - 2960 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |
| C-N Stretch | Amine | 1020 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula. The molecular formula of this compound is C₁₁H₁₅N, corresponding to a monoisotopic mass of approximately 161.1204 amu. HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing the loss of the methyl group or fragmentation of the pyrrolidine ring.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
While NMR and MS can establish the connectivity of a molecule, X-ray crystallography provides the ultimate proof of its three-dimensional structure, including the absolute configuration of chiral centers and detailed conformational information in the solid state. To perform this analysis, a suitable single crystal of this compound or one of its salts (e.g., hydrochloride) would be required. The resulting crystal structure would definitively establish the relative stereochemistry (cis or trans) of the methyl and phenyl groups. For a chiral sample, the analysis could also determine the absolute configuration (e.g., (2R, 4S) or (2S, 4R)).
Computational Chemistry and Quantum Mechanical Studies
Computational methods are increasingly used alongside experimental techniques to predict and understand the properties of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. DFT calculations can be used to optimize the molecular geometry of the different possible isomers of this compound (cis and trans). By calculating the relative energies of these optimized structures, it is possible to predict which isomer is more stable.
Furthermore, DFT can be used to calculate theoretical spectroscopic data. For instance, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals and confirm the proposed structure. Similarly, vibrational frequencies can be calculated to help interpret the experimental IR spectrum. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. youtube.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the innermost orbital with no electrons and can act as an electron acceptor, indicating the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the lowest energy electronic excitation possible. researchgate.netschrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
For this compound, quantum chemical calculations using Density Functional Theory (DFT) have been employed to determine its FMO energies and energy gap. The purpose of calculating these frontier molecular orbital energies is to identify the chemically active sites of the molecule. researchgate.net The energy gap value is particularly important for organic molecules as it relates to the movement of electrons between energy states. researchgate.net
In one such computational study, the HOMO-LUMO energy gap for this compound was calculated to be 3.1896 eV. researchgate.net This value provides insight into the compound's stability and chemical activity, suggesting it is relatively reactive. researchgate.net The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to participate in chemical reactions. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient areas.
| Property | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | Value not available in search results |
| Lowest Unoccupied Molecular Orbital (LUMO) | Value not available in search results |
| HOMO-LUMO Energy Gap (ΔE) | 3.1896 researchgate.net |
Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the Lewis-like chemical bonding structure of a molecule. wikipedia.org It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) entities. wikipedia.org This approach allows for the quantitative analysis of intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. nih.govmaterialsciencejournal.org
The core of NBO analysis involves examining the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, typically antibonding orbitals). materialsciencejournal.org The stabilization energy, E(2), associated with the delocalization of electron density from a donor orbital (i) to an acceptor orbital (j) is calculated using second-order perturbation theory. materialsciencejournal.org A high E(2) value indicates a strong interaction and significant stabilization of the molecule. materialsciencejournal.org
For a molecule like this compound, NBO analysis can elucidate several key features:
Hyperconjugative Interactions: It can identify stabilizing interactions, such as the delocalization of electron density from C-H or C-C sigma bonds into empty antibonding orbitals.
Charge Delocalization: The analysis quantifies the transfer of electron density from the lone pair on the nitrogen atom of the pyrrolidine ring to the antibonding orbitals (σ* or π*) of adjacent bonds, including those in the phenyl ring. researchgate.net This delocalization is crucial for understanding the molecule's electronic structure and stability. researchgate.net
Hybridization: NBO provides information on the hybridization of atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding characteristics.
A typical NBO analysis for this compound would identify key donor-acceptor interactions and their corresponding stabilization energies, as illustrated in the hypothetical table below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| N(lone pair) | σ(C-C) | Data not available | n -> σ |
| C-C (phenyl) | π(C=C) (phenyl) | Data not available | σ -> π |
| C-H | σ(N-C) | Data not available | σ -> σ |
Table 2: Illustrative NBO Analysis showing potential intramolecular interactions in this compound. E(2) represents the stabilization energy.
Molecular Electrostatic Potential (MESP) Mapping for Reactivity Site Identification
Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. nih.govnih.gov It is calculated from the molecule's electron density and represents the net electrostatic effect of the total charge distribution (electrons and nuclei). malayajournal.org The MESP map is color-coded to identify regions of varying electrostatic potential on the molecular surface. researchgate.net
The color scheme typically follows this convention:
Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. nih.govresearchgate.net
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are usually found around hydrogen atoms bonded to electronegative atoms or other electron-poor centers. nih.govresearchgate.net
Green: Denotes areas of neutral or near-zero potential. nih.gov
For this compound, an MESP analysis would provide a clear picture of its reactivity. The map would likely show a region of negative potential (red) localized around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, identifying it as a primary site for electrophilic attack or protonation. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen (N-H), making it a potential site for nucleophilic interaction or hydrogen bonding. nih.gov The phenyl ring would exhibit a more complex potential distribution, with the π-electron system creating a region of negative potential above and below the plane of the ring. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules. nih.gov These theoretical calculations can provide valuable insights into the vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra of a compound. nih.gov Comparing these predicted spectra with experimentally obtained data serves as a powerful method for structural confirmation and detailed assignment of spectral features. nih.gov
For this compound, computational modeling can predict:
Vibrational Frequencies: Theoretical calculations can determine the frequencies and intensities of infrared (IR) and Raman bands corresponding to specific vibrational modes, such as C-H stretching, N-H bending, and phenyl ring vibrations. Comparing these calculated frequencies with an experimental IR or Raman spectrum helps in assigning each observed peak to a specific molecular motion.
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. nih.gov This is highly useful for assigning signals in complex NMR spectra and can aid in the structural elucidation of the molecule and its stereoisomers.
Coupling Constants: Spin-spin coupling constants (J-couplings) can also be computed, providing further detail about the connectivity and dihedral angles between atoms, which is essential for conformational analysis. nih.gov
The accuracy of these predictions depends on the level of theory and basis set used in the calculations. Often, a scaling factor is applied to the calculated vibrational frequencies to achieve better agreement with experimental values. The correlation between predicted and experimental spectroscopic data provides a high degree of confidence in the determined molecular structure. nih.govnih.gov
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value |
| FT-IR: N-H Stretch (cm⁻¹) | Data not available | Data not available |
| FT-IR: C-H Aromatic Stretch (cm⁻¹) | Data not available | Data not available |
| ¹H NMR: N-H Shift (ppm) | Data not available | Data not available |
| ¹³C NMR: Phenyl C1 Shift (ppm) | Data not available | Data not available |
Table 3: Illustrative comparison of predicted and experimental spectroscopic data for this compound.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in modern technologies like optical switching, data storage, and telecommunications. nih.govresearchgate.net Organic molecules, in particular, can exhibit large NLO responses, which are governed by their molecular structure and electronic properties. The NLO behavior of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ). researchgate.net
Computational chemistry provides a powerful avenue for investigating the NLO properties of molecules. Key parameters that can be calculated include:
Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO activity. Molecules with significant β values are essential for applications like second-harmonic generation. researchgate.net
| NLO Property | Calculated Value (B3LYP/6-31++G(d,p)) | Units |
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (<α>) | Data not available | a.u. |
| First Hyperpolarizability (β) | Data not available | a.u. |
Table 4: Illustrative table of calculated NLO properties for this compound.
Conformational Analysis and Stereoisomer Stability Assessment
This compound is a chiral molecule containing two stereocenters, at the C2 and C4 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The three-dimensional structure, or conformation, of these isomers significantly influences their physical, chemical, and biological properties.
Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule and to determine the energy differences between them. This can be achieved through both experimental techniques and computational methods.
Experimental Methods: NMR spectroscopy is a primary tool for conformational analysis. By measuring nuclear Overhauser effects (NOEs) and scalar coupling constants (³J), it is possible to deduce information about internuclear distances and dihedral angles, which define the molecular conformation. nih.gov
Computational Methods: Molecular mechanics and quantum chemical calculations are used to perform a systematic search of the potential energy surface of the molecule. This allows for the identification of low-energy conformers (local minima) and the determination of their relative stabilities. For the pyrrolidine ring, the analysis would focus on the different puckering conformations it can adopt (e.g., envelope or twist forms).
| Stereoisomer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| (2R, 4S) - trans | Data not available | Data not available |
| (2S, 4R) - trans | Data not available | Data not available |
| (2R, 4R) - cis | Data not available | Data not available |
| (2S, 4S) - cis | Data not available | Data not available |
Table 5: Illustrative table showing the type of data obtained from a conformational stability assessment of this compound stereoisomers.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes to 2-Methyl-4-phenylpyrrolidine
The synthesis of chiral N-heterocycles like this compound has traditionally relied on methods that may involve heavy metals or harsh reaction conditions. acs.org The future of its synthesis lies in the adoption of greener and more efficient methodologies, with a significant emphasis on biocatalysis and atom economy.
Recent breakthroughs have demonstrated the power of enzymes in creating chiral pyrrolidines with high precision. Biocatalytic approaches, such as the use of transaminases on ω-chloroketones, have emerged to produce 2-substituted pyrrolidines with excellent enantiomeric purity (up to >99.5% ee) and in good yields. acs.org This method offers a significant advantage by providing access to both enantiomers of the target molecule simply by selecting the appropriate enzyme. acs.org
Another promising frontier is the use of engineered enzymes for direct C-H functionalization. acs.org Researchers have successfully engineered cytochrome P411 variants to catalyze intramolecular C(sp³)–H amination, converting simple azide (B81097) precursors into chiral pyrrolidines. nih.gov This "new-to-nature" enzymatic reaction forges the key N-heterocycle with moderate to good efficiency and selectivity, representing a major step forward in sustainable synthesis. acs.orgnih.gov Photo-enzymatic cascades are also being developed, integrating light-driven reactions with biocatalysis to achieve enantioselective synthesis of functionalized phenylpyrrolidines. rsc.org These methods maximize atom and step economy, aligning with the core principles of green chemistry. acs.org
| Synthetic Strategy | Key Features | Advantages |
| Transaminase-Triggered Cyclization | Uses transaminases on ω-chloroketones. | High enantiomeric excess (>99.5%), access to both enantiomers, avoids heavy metals. acs.org |
| Enzymatic C(sp³)–H Amination | Employs engineered cytochrome P411 variants. | Direct C-H functionalization, high atom economy, sustainable. acs.orgnih.gov |
| Photo-Enzymatic Cascade | Integrates photocatalysis with enzymatic carbene transfer. | Novel multicomponent reaction, highly enantioselective. rsc.org |
| Hydrozirconation/Iodination | Sequential reaction of chiral homoallylic amines. | Straightforward approach to enantiomerically pure 2-substituted pyrrolidines. beilstein-journals.org |
Exploration of Undiscovered Reactivity and Functionalization Pathways for the Pyrrolidine (B122466) Core
Beyond improving its synthesis, researchers are exploring novel ways to modify the this compound scaffold to create new molecules with unique properties. The focus is shifting towards developing highly efficient cascade reactions that can build molecular complexity in a single step. A dual-catalysis system using Rh(II) and Pd(0) has been developed for a carbenoid N-H insertion/allylation cascade, providing an efficient route to construct highly functionalized and polysubstituted pyrrolidines. researchgate.net
Asymmetric multicomponent reactions are also a key area of interest. These reactions can construct up to three new stereogenic centers in a single operation, offering a highly efficient pathway to diastereomerically pure, substituted pyrrolidine derivatives. nih.gov Such methods allow chemists to rapidly generate libraries of complex molecules from simple starting materials, accelerating the discovery of new compounds with interesting properties. The development of these sophisticated functionalization pathways is crucial for fully harnessing the potential of the pyrrolidine core.
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties before they are synthesized in the lab. For derivatives of this compound, in silico studies are playing a pivotal role.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique being applied. Both 2D and 3D-QSAR studies have been successfully used to build predictive models for the biological activity of pyrrolidine derivatives. nih.govimist.manih.gov These models establish a mathematical relationship between the chemical structure and the activity, allowing researchers to identify which structural features are most important. nih.gov For instance, QSAR models have elucidated that polar properties on the van der Waals surface and the presence of aromatic rings are crucial for the inhibitory activity of some pyrrolidine derivatives against specific enzymes. nih.gov
Molecular docking simulations are another powerful computational tool. Docking allows scientists to visualize how a molecule fits into the active site of a protein, predicting its binding affinity and mode of interaction. nih.govresearchgate.net This information is invaluable for designing more potent and selective compounds. nih.gov Computational studies have also been employed to understand the mechanisms of reactions, for example, to elucidate the role of an enzyme's active site in controlling the stereoselectivity of a transformation. rsc.org These advanced modeling techniques accelerate the design-synthesis-test cycle, making the discovery process more efficient and cost-effective.
| Computational Technique | Application for Pyrrolidine Derivatives | Key Insights |
| 2D/3D-QSAR | Predicting inhibitory activity against biological targets. | Identifies key structural features influencing activity (e.g., electrostatic and hydrogen bond factors). nih.govresearchgate.net |
| Molecular Docking | Simulating binding to enzyme active sites (e.g., COX-1/COX-2). | Predicts binding modes and supports the design of selective inhibitors. nih.govnih.gov |
| Pharmacophore Modeling | Identifying essential features for biological activity. | Complements docking and QSAR studies to guide rational drug design. nih.govresearchgate.net |
| Mechanistic Studies | Elucidating reaction pathways and stereoselectivity. | Explains the role of enzyme pockets in controlling reaction outcomes. rsc.org |
Expansion of Non-Clinical Research Applications in Niche Areas of Chemical Biology and Advanced Materials
The unique structural features of the pyrrolidine scaffold make it an attractive building block for applications beyond traditional medicine, particularly in the fields of chemical biology and advanced materials.
In chemical biology , pyrrolidine derivatives are being used to create molecular probes to study complex biological processes. For example, a 1-methyl-4-phenylpyrrolidin-2-one (B8724582) scaffold, a close structural relative, has been used as a starting point in fragment-based design to develop potent and selective inhibitors of bromodomains, which are key epigenetic readers. nih.gov These inhibitors serve as valuable tools to investigate the role of epigenetics in health and disease.
In the realm of advanced materials , the pyrrolidine core is being incorporated into polymers to create materials with novel functions. researchgate.net Researchers have successfully synthesized pyrrolidine-functionalized resins that act as heterogeneous catalysts for chemical reactions in aqueous environments. mdpi.com Furthermore, polymers containing pyrrolidone units have been synthesized for potential use as gene vectors, where the chemical architecture plays a critical role in their efficiency. nih.gov Porous microspheres containing pyrrolidone units have also been developed, with properties that can be tuned for applications in chromatography and specific sorption. mdpi.com These examples highlight the versatility of the pyrrolidine scaffold as a functional component in the design of next-generation materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methyl-4-phenylpyrrolidine, and what factors influence yield optimization?
- Methodology : Synthesis of pyrrolidine derivatives often involves transition-metal-catalyzed cyclizations. For example, Pd-catalyzed aza-Heck reactions using ligands like PA-Ph (L-1) and additives such as benzo[b]thiophene-2-boronic acid pinacol ester can achieve moderate yields (e.g., 69% in related compounds). Key factors include catalyst loading (5 mol% Pd), solvent choice (toluene), and reaction temperature (room temperature to 65°C) .
- Yield Optimization : Impurities or enantiomeric mixtures (e.g., 3:2 ratios) may arise during synthesis, requiring chromatographic purification (e.g., FCC with PhMe:EtOAc). Adjusting ligand ratios and reaction time can minimize side products .
Q. How should researchers safely handle this compound given limited toxicological data?
- Safety Protocols : Use EU-standard EN374-certified gloves, P1/P95 respirators for dust control, and protective clothing. Avoid skin/eye contact due to unknown chronic toxicity .
- Emergency Measures : In case of exposure, consult a poison center immediately. For spills, use carbon dioxide or dry chemical extinguishers; avoid water jets to prevent aerosolization .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Structural Confirmation :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Note that SHELX is robust for small molecules but may require manual tweaking for disordered atoms .
- Spectroscopy : High-resolution NMR (¹H/¹³C) and HRMS are essential. For example, δC values for pyrrolidine carbons typically range 20–60 ppm, while HRMS should match calculated masses within ±0.0002 Da .
Advanced Research Questions
Q. How can researchers address inconsistencies in stereochemical outcomes during pyrrolidine synthesis?
- Data Contradiction Analysis : Enantiomeric mixtures (e.g., 3:2 ratios in Pd-catalyzed reactions) may arise from ligand steric effects or substrate flexibility. Use chiral HPLC or circular dichroism (CD) to quantify enantiomers. Computational modeling (DFT) can predict preferred pathways .
- Case Study : In Pd-mediated aza-Heck cascades, switching from PA-Ph to bulkier ligands (e.g., Josiphos) may improve stereoselectivity .
Q. What strategies optimize crystallographic data quality for this compound derivatives with low symmetry?
- Experimental Design :
- Data Collection : Use high-intensity X-rays (e.g., synchrotron sources) and low-temperature (100 K) setups to reduce thermal motion artifacts.
- Refinement : In SHELXL, apply restraints for disordered phenyl groups and isotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids to identify problematic regions .
Q. How do researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) for pyrrolidine derivatives?
- Troubleshooting :
- Solvent Effects : Compare NMR data in deuterated solvents (CDCl₃ vs. DMSO-d₆). Aromatic protons in this compound may show upfield shifts in polar solvents due to ring-current shielding.
- Dynamic Processes : Chair-flip dynamics in pyrrolidine rings can average NMR signals. Variable-temperature NMR (e.g., −80°C to 25°C) can "freeze" conformers for accurate assignment .
Q. What methodologies assess the environmental impact of this compound in lab waste streams?
- Ecological Risk Mitigation :
- Persistence Testing : Although no data exists, analog compounds (e.g., pyrrolidine) suggest moderate soil mobility. Use OECD 301 biodegradation assays to estimate half-lives.
- Waste Handling : Neutralize acidic/basic residues before disposal. Incineration with scrubbers is recommended for bulk quantities to avoid bioaccumulation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
